2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the family of cyclic diketones and is characterized by the presence of a heptadecanoyl group attached to a dimethylcyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction proceeds through an acylation mechanism, where the heptadecanoyl group is introduced to the dimedone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate signal transduction .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A cyclic diketone with similar structural features but without the heptadecanoyl group.
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione: Another derivative of dimedone with an acetyl group instead of a heptadecanoyl group.
Uniqueness
2-Heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the long heptadecanoyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications.
Properties
CAS No. |
828300-30-7 |
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Molecular Formula |
C25H44O3 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-heptadecanoyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)24-22(27)19-25(2,3)20-23(24)28/h24H,4-20H2,1-3H3 |
InChI Key |
BUGCUJZLHLGFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
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